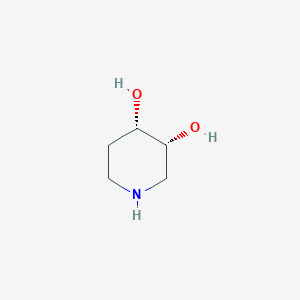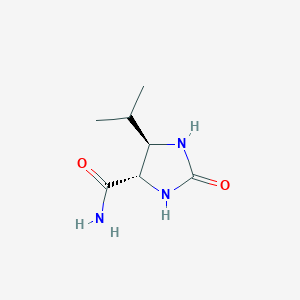
6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purine, also known as F-ara-A, is a synthetic purine nucleoside analog that has been extensively studied for its potential as an anticancer agent. This compound was first synthesized in the 1960s and has since been the subject of numerous scientific investigations.
Applications De Recherche Scientifique
6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purine has been extensively studied for its potential as an anticancer agent. It has been shown to be effective against a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. 6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purine is a prodrug that is converted to the active metabolite, 6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purineTP, by cellular kinases. 6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purineTP inhibits DNA synthesis by incorporating into the DNA strand and causing chain termination.
Mécanisme D'action
6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purine is converted to 6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purineTP, which inhibits DNA synthesis by incorporating into the DNA strand and causing chain termination. 6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purineTP also inhibits ribonucleotide reductase, an enzyme that is essential for DNA synthesis. This results in the depletion of intracellular deoxynucleotide triphosphate pools, leading to DNA damage and cell death.
Biochemical and Physiological Effects
6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purine has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit angiogenesis, and modulate the immune response. 6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purine has also been shown to have radiosensitizing effects, making it a potential candidate for combination therapy with radiation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purine is its broad spectrum of activity against a variety of cancer cell lines. Another advantage is its ability to induce apoptosis, which is a desirable effect for an anticancer agent. However, 6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purine has a number of limitations for lab experiments. It is a prodrug that requires cellular activation, which can make it difficult to study in vitro. 6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purine is also highly cytotoxic, which can make it difficult to use in animal studies.
Orientations Futures
Future research on 6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purine could focus on developing new synthetic methods to improve the yield and purity of the compound. Another direction for research could be to investigate the potential of 6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purine as a radiosensitizer in combination with radiation therapy. Additionally, research could focus on developing new prodrugs of 6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purine that are more easily activated in cells. Finally, research could investigate the potential of 6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purine as an immunomodulatory agent, as it has been shown to modulate the immune response.
Méthodes De Synthèse
The synthesis of 6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purine involves the reaction of 2-fluoro-2-deoxy-D-ribose with 6-chloropurine in the presence of a base to form 6-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)purine. This intermediate is then treated with silver fluoride to form 6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purine. The overall yield of this synthesis method is approximately 30%.
Propriétés
IUPAC Name |
(2R,3R,4S,5R)-5-(6-amino-2-fluoropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N5O3/c11-4-6(19)3(1-18)20-9(4)17-2-14-5-7(13)15-10(12)16-8(5)17/h2-4,6,9,18-19H,1H2,(H2,13,15,16)/t3-,4+,6-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSVZNYQTCFEON-AYQXTPAHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



